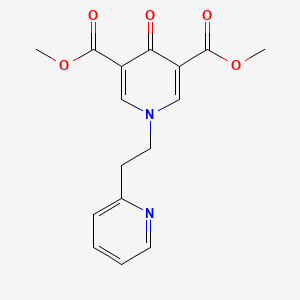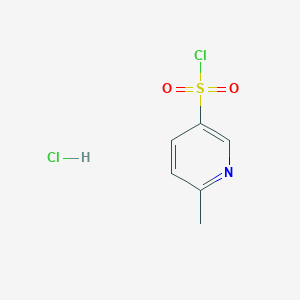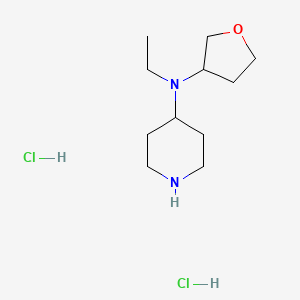
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Übersicht
Beschreibung
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound that is commonly used in scientific research. It is a cyclopropane derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying the nervous system and other biological systems.
Wirkmechanismus
The mechanism of action of 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is related to its ability to inhibit VMAT2. By blocking the uptake of monoamine neurotransmitters into synaptic vesicles, it leads to an increase in their extracellular levels. This can have a variety of effects on the nervous system, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have effects on a variety of neurotransmitter systems, including dopamine, norepinephrine, and serotonin. These effects can lead to changes in mood, behavior, and cognition, making it a valuable tool for researchers studying these systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride in lab experiments is its potency as a VMAT2 inhibitor. This makes it a valuable tool for studying the effects of monoamine neurotransmitters on the nervous system. However, one limitation is that its effects on other neurotransmitter systems may complicate the interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride. One area of interest is its potential as a treatment for neurological and psychiatric disorders that involve dysfunction of monoamine neurotransmitter systems. Another area of interest is its use as a tool for studying the effects of these neurotransmitters on the nervous system, including their role in addiction, mood disorders, and other conditions. Finally, there is potential for further development of related compounds with even greater potency and selectivity for VMAT2 inhibition.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has a variety of scientific research applications. It has been shown to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. This inhibition leads to an increase in extracellular levels of these neurotransmitters, making it a valuable tool for studying their effects on the nervous system.
Eigenschaften
IUPAC Name |
2-(3,4-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNFGVSIVWTWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B1430445.png)







